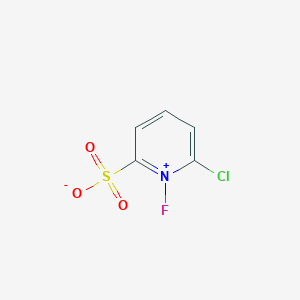

N-fluoro-2-chloropyridinium-6-sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClFNO3S |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

6-chloro-1-fluoropyridin-1-ium-2-sulfonate |

InChI |

InChI=1S/C5H3ClFNO3S/c6-4-2-1-3-5(8(4)7)12(9,10)11/h1-3H |

InChI Key |

ONUKKFBYPOEATI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Fluoro 2 Chloropyridinium 6 Sulfonate

Preparation of Precursor Materials

The foundation for the successful synthesis of the target N-fluoro compound lies in the efficient preparation of its immediate precursor, 2-chloropyridine-6-sulfonic acid, and its corresponding salts.

The precursor, pyridinium-2-sulfonate with a chloro-substituent, is typically prepared in high yield through the reaction of 2-chloropyridine (B119429) with a suitable sulfite (B76179) salt. nih.gov A common method involves the reaction of 2-chloropyridine with sodium sulfite. nih.gov This nucleophilic substitution reaction targets the carbon atom adjacent to the ring nitrogen, leading to the displacement of a different substituent to introduce the sulfonic acid group. Specifically for pyridines with electron-withdrawing groups, such as the 6-chloro derivative, the reaction with sodium sulfite proceeds efficiently to yield the desired pyridinium-2-sulfonate precursor. nih.gov While reactions of 2-chloropyridine with aqueous sodium sulfite have been noted to sometimes result in only partial replacement, the synthesis of the 6-chloro-pyridinium-2-sulfonate precursor is generally achieved in high yields. nih.govacs.org

For the subsequent fluorination step to be effective, certain considerations regarding the precursor are crucial. The purity of the 2-chloropyridine-6-sulfonate salt is paramount, as impurities can lead to side reactions and a decrease in the yield and purity of the final N-fluorinated product. The precursor must be thoroughly dried, as the presence of excess water can interfere with the elemental fluorine reagent. The choice of the cation in the sulfonate salt can also influence solubility and reactivity in the chosen fluorination solvent system. Proper preparation ensures that the pyridine (B92270) nitrogen is available and sufficiently nucleophilic for the electrophilic attack by fluorine.

Direct Fluorination Routes to N-fluoro-2-chloropyridinium-6-sulfonate

The conversion of the precursor to the final product is accomplished via direct fluorination, a method that requires precise control of reaction conditions to achieve high selectivity and yield.

The synthesis of this compound is achieved by the direct fluorination of the corresponding 2-chloropyridinium-6-sulfonate precursor. nih.gov This reaction employs a diluted mixture of elemental fluorine, typically 10% F2 in nitrogen (N2), as the fluorinating agent. nih.gov This dilution is a critical safety and control measure, taming the high reactivity of elemental fluorine. The reaction results in the formation of a stable, crystalline N-F reagent. nih.gov In some instances, the addition of a catalytic amount of triethylamine (B128534) has been utilized to enhance the reaction yield. nih.gov

The choice of solvent is a critical parameter in the optimization of the direct fluorination process. Acetonitrile (B52724) is an effective solvent for this reaction. nih.gov Mixtures of acetonitrile and water have also been successfully employed. nih.gov The solvent system is selected to ensure sufficient solubility of the pyridinium-6-sulfonate precursor while being relatively inert to the highly reactive elemental fluorine. The polarity of the solvent can influence the reaction rate and the stability of the intermediates.

Table 1: Solvent System Impact on Fluorination This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Solvent System | Typical Application | Outcome | Reference |

|---|---|---|---|

| Acetonitrile | Standard fluorination of pyridinium-2-sulfonates | High yields of N-fluoropyridinium-2-sulfonates | nih.gov |

Temperature control is essential for the selective N-fluorination of the precursor while minimizing potential side reactions, such as ring fluorination or degradation. The reaction is typically conducted at low temperatures, within a range of -40 °C to -10 °C. nih.gov Maintaining the temperature within this optimized range is crucial for achieving high yields of the desired this compound. nih.gov The reaction duration is another key variable that must be optimized to ensure complete conversion of the starting material without the formation of byproducts from over-reaction. The progress of the reaction is monitored to determine the optimal endpoint.

Table 2: Optimized Reaction Parameters This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Parameter | Optimized Range/Condition | Purpose | Reference |

|---|---|---|---|

| Fluorinating Agent | 10% F2/N2 | Control reactivity and ensure safety | nih.gov |

| Temperature | -40 °C to -10 °C | Maximize selectivity for N-fluorination, minimize side reactions | nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloropyridine-6-sulfonic Acid |

| 2-chloropyridine |

| sodium sulfite |

| triethylamine |

| Acetonitrile |

Optimization of Fluorination Conditions with Elemental Fluorine (F2/N2)

Role of Catalytic Additives (e.g., Triethylamine) on Reaction Efficiency

In the synthesis of certain N-fluoropyridinium-2-sulfonates, catalytic amounts of additives can be employed to enhance reaction outcomes. For instance, in a few cases during the synthesis of various N-fluoropyridinium-2-sulfonates, a catalytic quantity of triethylamine was used to improve the reaction yields. nih.gov Triethylamine, a tertiary amine, functions as a base and is a common catalyst in organic synthesis. nih.gov Its role in this specific context is likely to facilitate key steps in the reaction mechanism, although detailed mechanistic studies on its precise function in this synthesis are not extensively elaborated in the provided sources.

Broader Synthetic Approaches for N-Fluoropyridinium Salts

The synthesis of stable N-fluoropyridinium salts, including zwitterionic variants like this compound, can be achieved through several general methodologies, primarily using diluted fluorine gas (e.g., 10% F₂/N₂). nih.gov These methods offer pathways to a wide array of N-fluoropyridinium salts with varying substituents and counterions. nih.govbenthamscience.comresearchgate.net

Four primary methods have been established: nih.gov

Method A (Stepwise Method): This involves the initial fluorination of a pyridine derivative to form an unstable intermediate, the pyridine·F₂ complex. This complex is then treated with a non-nucleophilic anion source, such as a salt, acid, or silyl (B83357) derivative, to yield the stable N-fluoropyridinium salt. nih.gov

Method B (One-Step Method): In this approach, the fluorination of the pyridine derivative is carried out directly in the presence of a non-nucleophilic anion salt, bypassing the isolation of the pyridine·F₂ complex. nih.gov

Method C: This method involves pre-forming a salt by mixing a pyridine derivative with a Brønsted acid or its silyl derivative before the fluorination step. nih.gov

Method D: A pyridine derivative is first mixed with a Lewis acid to form a complex, which is then subjected to fluorination with F₂/N₂. nih.gov

These versatile methods have enabled the efficient synthesis of numerous stable N-fluoropyridinium salts with different counterions and substituents on the pyridine ring. nih.gov

Anion Metathesis and Counterion Displacement Strategies

A key strategy in the synthesis of stable N-fluoropyridinium salts is the displacement of an unstable counterion with a stable, non-nucleophilic one. nih.gov This is central to Method A, where the highly reactive and thermally unstable pyridine·F₂ complex is generated first. nih.gov This intermediate cannot be easily handled but can undergo a straightforward counterion replacement, or anion metathesis. nih.gov By treating the pyridine·F₂ complex with strong Brønsted acids, their salts (e.g., sodium triflate), or silyl esters, the fluoride (B91410) anion is displaced by a more stable, non-nucleophilic counteranion like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), or perchlorate (B79767) (ClO₄⁻). nih.govresearchgate.net This transformation results in the formation of non-hygroscopic and thermally stable crystalline N-fluoropyridinium salts. researchgate.net

Fluorination of Pyridine-Protonic Acid Salts and Silyl Derivatives

This approach, outlined as Method C, involves the fluorination of a pre-formed pyridinium (B92312) salt. nih.gov The pyridine derivative is first reacted with a strong Brønsted acid (like trifluoromethanesulfonic acid or methanesulfonic acid) or a silyl derivative of an acid to form a stable pyridinium salt. nih.govepo.org This salt is then directly fluorinated with diluted F₂ gas. nih.govbenthamscience.com This method is particularly effective and forms the basis of scalable industrial preparations. epo.org The direct fluorination of these salts is often cleaner and more efficient than the two-step process involving the isolation or in situ formation of the pyridine·F₂ complex. nih.gov This method is also used for synthesizing "counterion-bound" N-fluoropyridinium salts, such as the sulfonates, by fluorinating the corresponding pyridinesulfonic acids. orgsyn.org

Strategies for Isolation and Purification of this compound

The isolation and purification of N-fluoropyridinium salts, which are typically crystalline solids, involve standard laboratory techniques. orgsyn.org After the reaction is complete, the initial workup may involve distilling off the solvent. epo.org The crude product is then typically precipitated or crystallized from the reaction mixture. epo.org

A common procedure for purification involves the following steps:

Initial Isolation: The reaction mixture is warmed to room temperature and may be filtered, for instance through Celite, to remove any solid byproducts like sodium fluoride. orgsyn.org

Concentration: The filtrate is concentrated using a rotary evaporator without heating to obtain the crude crystalline residue. orgsyn.org

Washing: The crude product is washed with a suitable dry organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove soluble impurities. orgsyn.orgepo.org

Recrystallization: For higher purity, the product is dissolved in a minimal amount of a suitable solvent (e.g., dry acetonitrile) and then reprecipitated by adding a less polar solvent (e.g., dry diethyl ether). orgsyn.org The pure crystals are then collected by filtration, often under a nitrogen atmosphere to prevent exposure to moisture. orgsyn.org

The final products are typically stable, crystalline materials that can be stored indefinitely in a dry atmosphere. orgsyn.org

Considerations for Scalable Synthesis

For the industrial and large-scale synthesis of N-fluoropyridinium salts, reaction efficiency, yield, and safety are paramount. A significant improvement for scalable synthesis was discovered by adjusting the stoichiometry of the reactants. epo.org In the method involving the reaction of a pyridine compound with a Brønsted acid and fluorine (Method C), it was found that using a slight excess of the pyridine compound relative to the Brønsted acid remarkably improves the yield. epo.org

Specifically, using 1.01 to 1.2 moles of the pyridine compound for every 1 mole of Brønsted acid can increase the yield significantly, with optimal results often seen in the 1.02 to 1.08 molar ratio range. epo.orggoogle.com This seemingly minor adjustment addresses a key issue of lower yields in previous methods, making the process more efficient and economical for industrial-scale production. epo.org The reaction can be carried out in various solvents, including acetonitrile or methylene (B1212753) chloride, at temperatures between -20 °C and 0 °C for optimal yield. epo.org

Table 1: Overview of Synthetic Strategies for N-Fluoropyridinium Salts

| Method | Description | Key Reactants |

|---|---|---|

| Method A | Stepwise fluorination followed by anion exchange. | Pyridine derivative, F₂/N₂, Non-nucleophilic anion source (e.g., NaOTf) |

| Method B | One-step fluorination in the presence of an anion salt. | Pyridine derivative, F₂/N₂, Non-nucleophilic anion salt |

| Method C | Fluorination of a pre-formed pyridine-acid salt. | Pyridine-acid salt, F₂/N₂ |

| Method D | Fluorination of a pre-formed pyridine-Lewis acid complex. | Pyridine derivative, Lewis Acid, F₂/N₂ |

Reactivity and Mechanistic Investigations of N Fluoro 2 Chloropyridinium 6 Sulfonate

Fundamental Principles of Electrophilic Fluorination by N-F Reagents

Electrophilic fluorination is a fundamental process in organofluorine chemistry, involving the reaction of a nucleophile, typically carbon-centered, with an electrophilic source of fluorine. wikipedia.org This method provides a valuable alternative to nucleophilic fluorination techniques. wikipedia.org While elemental fluorine (F₂) and reagents with oxygen-fluorine bonds can act as electrophilic fluorine sources, they are often highly reactive and difficult to handle safely. organicreactions.org Consequently, reagents featuring a nitrogen-fluorine (N-F) bond have become the preferred choice for electrophilic fluorination due to their enhanced stability, safety, and ease of handling in standard laboratory glassware. wikipedia.orgorganicreactions.org

N-F reagents are characterized by the presence of electron-withdrawing groups attached to the nitrogen atom. These groups reduce the electron density on the fluorine atom, rendering it electrophilic and capable of being transferred to a nucleophilic substrate. wikipedia.org These reagents can be either neutral or cationic. wikipedia.org The reactivity, or "fluorinating power," of N-F reagents can be fine-tuned by modifying the substituents on the nitrogen-containing scaffold, allowing for the selective fluorination of a wide array of organic compounds with varying reactivities. nih.goveurekaselect.com

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of debate, with two primary pathways proposed: a direct, two-electron SN2-type process and a single-electron transfer (SET) mechanism. wikipedia.orgnih.gov In the SN2 pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the displacement of the nitrogen-containing leaving group. The SET mechanism involves an initial electron transfer from the nucleophile to the N-F reagent, generating a radical cation and a radical anion, which then collapse to form the fluorinated product. nih.gov Evidence supporting the SET mechanism has been reported for reactions of N-fluoropyridinium salts with aromatic compounds. nih.gov Kinetic isotope effect studies in the fluorination of aromatic compounds with N-F reagents have shown small values, which is consistent with a polar reaction mechanism where the decomposition of the intermediate is not the rate-limiting step. researchgate.net

Elucidation of Reaction Mechanisms

The stability of N-fluoropyridinium salts in the presence of water varies depending on the substituents on the pyridine (B92270) ring. For instance, N,N'-difluorobipyridinium salts substituted with electron-withdrawing groups are sensitive to moisture. researchgate.net The hydrolysis of N-fluoro-2-chloropyridinium-6-sulfonate and related salts can proceed through complex pathways. Studies on the hydrolysis of various N-fluoropyridinium triflates have been conducted to elucidate the reaction products and suggest potential mechanisms. oup.com For example, the hydrolysis of N-fluoro-2,4,6-trimethylpyridinium triflate in water yields 2,4,6-trimethyl-2-pyridinol. oup.com The hydrolysis of N,N'-difluoro-3,3'-dimethyl-2,2'-bipyridinium bis(triflate) in boiling water results in the formation of 3,3'-dihydroxy-2,2'-bipyridyl. researchgate.net These transformations suggest a unique hydrolysis mechanism that involves more than a simple displacement of the fluorine atom. oup.com While direct evidence for carbene formation from this compound during hydrolysis is not explicitly detailed in the provided search results, the broader chemistry of N-fluoropyridinium salts includes investigations into their carbenoid-like behavior. rsc.org

The interaction of N-fluoropyridinium salts with bases can lead to a variety of outcomes, distinct from their role as electrophilic fluorinating agents. The reaction of N-fluoro-2,4,6-trimethylpyridinium triflate with bases like triethylamine (B128534) or sodium hydride has been examined. oup.com These reactions can initiate novel transformations, producing α-fluoropyridines, which highlights a different facet of their reactivity. eurekaselect.com This base-initiated reaction pathway competes with the typical electrophilic fluorination of external substrates. The outcome of the reaction is highly dependent on the nature of the base and the specific N-fluoropyridinium salt used. The development of divergent reaction pathways for pyridinium (B92312) salts with sulfinates, controlled by either base catalysis (two-electron pathway) or visible light (single-electron pathway), further illustrates the complex reactivity of these compounds in the presence of basic or nucleophilic species. nih.gov

Factors Influencing Fluorinating Efficacy and Selectivity

The fluorinating power of N-fluoropyridinium salts is critically dependent on the electronic nature of the substituents on the pyridine ring. nih.govorgsyn.org Electron-withdrawing groups increase the electrophilicity of the fluorine atom, thereby enhancing the reagent's fluorinating capability. Conversely, electron-donating groups decrease the fluorinating power. researchgate.net This principle allows for the rational design of N-F reagents with tailored reactivity for specific applications. eurekaselect.com

For the class of zwitterionic N-fluoropyridinium-2-sulfonates, which includes this compound, the fluorinating power has been shown to increase with the presence of electron-withdrawing substituents on the pyridine ring. nih.gov A systematic study of various substituted N-fluoropyridinium-2-sulfonates demonstrated a clear correlation between the electronic properties of the substituents and the reagent's reactivity. nih.gov For example, N-fluoro-6-(trifluoromethyl)pyridinium-2-sulfonate is a more powerful fluorinating agent than N-fluoro-6-alkylpyridinium-2-sulfonates. nih.gov The 6-chloro substituent in this compound acts as an electron-withdrawing group, enhancing its fluorinating power compared to an unsubstituted analogue. However, this particular reagent has been noted to exhibit low reactivity in some cases due to its poor solubility in common organic solvents. nih.gov

The table below illustrates the effect of substituents on the fluorinating power of N-fluoropyridinium triflates, a closely related class of reagents.

| Substituents on Pyridine Ring | Relative Fluorinating Power | Reference |

|---|---|---|

| 2,4,6-Trimethyl | Weakest | orgsyn.org |

| Unsubstituted | Weak | orgsyn.org |

| 3,5-Dichloro | Strong | researchgate.net |

| 2-Chloro-5-nitro | Stronger | orgsyn.org |

| Pentachloro | Strongest | orgsyn.org |

Steric hindrance around the N-F moiety plays a significant role in controlling the selectivity of fluorination reactions. researchgate.net Bulky substituents on the pyridine ring, particularly at the positions ortho to the nitrogen atom (positions 2 and 6), can impede the approach of a nucleophile. This steric shielding can be exploited to achieve high levels of regioselectivity and stereoselectivity. orgsyn.org

For instance, in the fluorination of phenols and aniline (B41778) derivatives, steric bulkiness on the N-fluoropyridinium salt can hinder ortho-fluorination. researchgate.net Conversely, in other systems, bulky reagents can lead to preferential attack at less sterically hindered positions. An example is the fluorination of 17β-diacetoxy-3,5-androstadiene, where the bulky N-fluoro-2,4,6-trimethylpyridinium triflate gives a higher ratio of the β-fluorinated product (resulting from attack on the less hindered face) compared to the less bulky N-fluoro-3,5-dichloropyridinium triflate. orgsyn.org The zwitterionic nature of this compound, with the sulfonate group at the 6-position, introduces steric bulk that can influence the trajectory of the incoming nucleophile, thus affecting the outcome of the fluorination reaction. researchgate.net

Solvation Effects and Compound Solubility on Reaction Kinetics

The kinetics of fluorination reactions using this compound and related N-fluoropyridinium salts are significantly influenced by the compound's solubility and the solvent system employed. Research has shown that this compound and its parent compound, N-fluoropyridinium-2-sulfonate, exhibit excellent selectivity in fluorination reactions. However, a notable drawback is their low reactivity, which is directly attributed to their poor solubility in common organic solvents. This limited solubility can hinder the reaction rate by reducing the effective concentration of the fluorinating agent in the solution.

The choice of solvent and the nature of the counteranion in related N-fluoropyridinium salts play a crucial role in overcoming this limitation. For instance, in the broader class of N-fluoropyridinium salts, triflate (OTf⁻) salts are generally more effective fluorinating agents than tetrafluoroborate (B81430) (BF₄⁻) salts. This is primarily due to the higher solubility of the triflate salts in haloalkane solvents, which facilitates faster reaction kinetics. Similarly, while N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate shows reduced reaction rates and yields in dichloromethane (B109758) (CH₂Cl₂), performing the same reaction in acetonitrile (B52724) can lead to comparable results as its more soluble triflate analog. juniperpublishers.com

| N-Fluoropyridinium Salt Derivative | Counteranion/Structure | Solubility/Reactivity Observation | Reference |

|---|---|---|---|

| This compound | Zwitterionic (Internal Sulfonate) | Low reactivity due to low solubility in organic solvents. | researchgate.net |

| Generic N-fluoropyridinium Salt | Triflate (OTf⁻) | Generally more effective due to higher solubility in haloalkane solvents compared to BF₄⁻ salts. | |

| N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Tetrafluoroborate (BF₄⁻) | Unsatisfactory reaction rates/yields in CH₂Cl₂ due to reduced solubility. | juniperpublishers.com |

Regioselectivity and Stereochemical Control in Fluorination Reactions

This compound and its related zwitterionic pyridinium-2-sulfonates demonstrate remarkable control over the position of fluorination (regioselectivity), particularly in aromatic systems. A key finding is the extremely high ortho-selectivity observed in the fluorination of phenol (B47542). researchgate.net

This pronounced preference for fluorination at the position adjacent to the hydroxyl group is attributed to a specific interaction in the transition state. It is proposed that the sulfonate anion (SO₃⁻) of the fluorinating agent forms a hydrogen bond with the hydroxyl group (-OH) of the phenol substrate. This interaction effectively directs the electrophilic fluorine atom to the nearby ortho position, guiding the regiochemical outcome of the reaction. This intramolecular-like delivery mechanism enhances selectivity and is a significant advantage of this class of reagents.

The capacity of the 2-sulfonate anion to interact with functional groups on the substrate, such as the hydroxyl group of phenol or a naphthol, is a key determinant of the reaction's regioselectivity. researchgate.net This directed fluorination strategy allows for the synthesis of specific isomers that might be difficult to obtain with other fluorinating agents that lack such a directing group.

| Substrate | Fluorinating Agent System | Observed Regioselectivity | Proposed Mechanism for Selectivity | Reference |

|---|---|---|---|---|

| Phenol | N-fluoropyridinium-2-sulfonates | Extremely high ortho-selectivity | Hydrogen-bonding interaction between the sulfonate anion and the phenol hydroxy group in the transition state. | researchgate.net |

| Anisole | Acid-catalyzed N-fluoropyridinium-2-sulfonates | Preferential para-fluorination | Protonation of the sulfonate anion alters the directing effect. | researchgate.net |

While N-F reagents are widely used in modern organic synthesis, the specific stereochemical outcomes of reactions involving the achiral this compound are not extensively detailed in the reviewed literature. Stereochemical control in fluorination reactions typically requires a chiral element, which can be part of the substrate, the catalyst, or the fluorinating agent itself.

The development of chiral N-F reagents, such as optically active N-fluoro-sultam derivatives and N-fluoro-alkaloid derivatives, has been a focus for achieving enantioselective fluorinations. nih.govnih.gov These reagents create a chiral environment around the electrophilic fluorine, allowing for the preferential formation of one enantiomer over the other. For a reagent like this compound, which does not possess inherent chirality, stereocontrol would depend entirely on the stereochemical features of the substrate or the influence of a chiral catalyst or additive. For instance, in reactions with prochiral enolates, the addition of an achiral N-F reagent would typically result in a racemic or diastereomeric mixture of the fluorinated products, unless external chiral control is exerted.

Applications of N Fluoro 2 Chloropyridinium 6 Sulfonate in Organic Synthesis

Selective Fluorination of Aromatic Substrates

N-fluoropyridinium salts are effective for the selective fluorination of activated aromatic compounds. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the reagent delivers an electrophilic fluorine species ("F+") to the electron-rich aromatic ring.

The utility of N-fluoro-2-chloropyridinium-6-sulfonate extends to the fluorination of a range of activated aromatic substrates. Generally, arenes bearing electron-donating groups, which are more susceptible to electrophilic attack, are suitable substrates for this class of reagents. researchgate.net

However, the application has certain limitations. Due to the reagent's moderate reactivity and low solubility in organic solvents, reactions can be slow and may require specific conditions to achieve good yields. nih.gov Less reactive or deactivated aromatic systems are typically not suitable substrates for fluorination with this agent.

Table 1: Representative Examples of Aromatic Fluorination using N-Fluoropyridinium Salts

| Substrate | Reagent Class | Product(s) | Key Observation |

| Phenol (B47542) | N-fluoropyridinium-2-sulfonates | o-Fluorophenol | Exhibits extremely high ortho-selectivity, attributed to hydrogen bonding between the sulfonate anion and the hydroxyl group. nih.gov |

| Anisole | N-fluoropyridinium-2-sulfonates (Acid-catalyzed) | p-Fluoroanisole | Acid catalysis promotes preferential fluorination at the para position. researchgate.net |

| Phenylurethane | N-fluoropyridinium-2-sulfonates | o/p-Fluorophenylurethane | The sulfonate anion can interact with the NH group, influencing selectivity. researchgate.net |

A significant practical advantage of using this compound is the nature of its byproduct. After the fluorine atom is transferred to the substrate, the remaining molecule is 2-chloropyridine-6-sulfonate. This pyridinium (B92312) salt is a zwitterionic compound that is highly soluble in water. This property greatly simplifies the purification process (workup) following the reaction. The water-soluble byproduct can be easily removed from the desired organic product, which is typically soluble in organic solvents, by a simple aqueous extraction. This eliminates the need for more complex purification techniques like column chromatography to separate the product from reagent-derived impurities.

Electrophilic Fluorination of Carbon Nucleophiles

This compound is an effective reagent for the fluorination of various carbon-centered nucleophiles. This includes pre-formed carbanions as well as compounds capable of generating nucleophilic carbon centers in situ, such as active methylene (B1212753) compounds and enolates. nih.gov

The reagent readily reacts with stabilized carbanions, such as those derived from active methylene compounds like malonic esters. researchgate.net In these reactions, the acidic proton of the active methylene group is first removed by a base, generating a nucleophilic carbanion that subsequently attacks the electrophilic fluorine of the this compound. This process allows for the synthesis of mono- and di-fluorinated products. researchgate.net The reagent is also capable of fluorinating more reactive carbanions like Grignard reagents. nih.gov

Table 2: Fluorination of Active Methylene Compounds

| Substrate | Product | Yield |

| Diethyl malonate | Diethyl fluoromalonate | Not specified |

| Diethyl malonate | Diethyl difluoromalonate | Not specified |

The fluorination of enolates and their synthetic equivalents, such as silyl (B83357) enol ethers, is a powerful method for synthesizing α-fluoro carbonyl compounds. N-fluoropyridinium salts, including the 2-chloro-6-sulfonate derivative, are widely used for this transformation. nih.gov The reaction involves the generation of an enolate from a ketone or ester using a suitable base, which then acts as the nucleophile. Alternatively, silyl enol ethers can be used as neutral, stable enolate surrogates that react directly with the fluorinating agent, often with acid catalysis. researchgate.net This method has been applied to a variety of systems, including steroidal ketones, where preferential stereoselective fluorination has been observed. researchgate.net

Table 3: Fluorination of Enolates and Enol Ethers

| Substrate Type | Reagent Class | Product Type |

| Enolate anions of ketones and esters | N-Fluoropyridinium salts / NFSI | α-Fluoro ketones and esters |

| Trimethylsilyl enol ethers | N-Fluoropyridinium salts / NFSI | α-Fluoro ketones |

| Conjugated enol trialkylsilyl ethers of steroids | N-fluoropyridinium-2-sulfonates | 6-Fluoro steroids |

Fluorination of Unsaturated Systems

N-fluoropyridinium-2-sulfonates can also be employed for the fluorination of unsaturated carbon-carbon bonds, particularly in activated olefins. researchgate.net The reactivity towards alkenes depends on the electronic nature of the double bond; electron-rich olefins are more susceptible to attack by the electrophilic fluorine reagent. The reaction with vinyl acetates, which are enol equivalents, is also a viable pathway for producing fluorinated carbonyl compounds. nih.gov The specific outcomes, such as addition versus substitution, can depend on the substrate structure and reaction conditions.

Conversion of Olefins and Vinyl Acetates

N-fluoropyridinium salts are capable of fluorinating carbon-carbon double bonds in substrates such as olefins and vinyl acetates. nih.govresearchgate.net The reaction with these electron-rich substrates typically requires a more powerful N-fluoropyridinium agent. The process is believed to proceed via an electrophilic attack of the "F+" on the double bond, leading to a carbocationic intermediate which is then quenched to afford the fluorinated product.

In the case of vinyl acetates, this reaction provides a direct route to α-fluoroketones after hydrolysis of the intermediate fluoroacetate. N-fluoropyridinium reagents have demonstrated high regioselectivity in these transformations. For example, in complex molecules like steroids containing multiple reactive sites, these reagents can selectively fluorinate a specific double bond, such as a conjugated vinyl acetate (B1210297), over other olefinic functionalities. orgsyn.org

Illustrative Conversion of Olefins and Vinyl Acetates

This table illustrates the general transformations possible with N-fluoropyridinium salts. Specific yields for this compound are not widely reported due to its low reactivity.

| Substrate Type | Representative Substrate | Product Type |

| Olefin | Styrene | Vicinal Fluoro-functionalized Alkane |

| Vinyl Acetate | 1-Cyclohexenyl acetate | α-Fluorocyclohexanone |

| Steroidal Vinyl Acetate | Steroid 3-enol acetate | 2-Fluoro-3-keto steroid |

Reactions with Silyl Enol Ethers

Silyl enol ethers are highly valuable nucleophilic substrates in organic synthesis and are readily fluorinated by N-fluoropyridinium salts to produce α-fluoro carbonyl compounds. nih.govjuniperpublishers.com This transformation is one of the most common and efficient applications of this class of reagents. The reaction is generally high-yielding and proceeds under mild conditions. nih.gov

The reactivity of the N-fluoropyridinium salt can be matched to the nucleophilicity of the silyl enol ether. nih.gov While highly reactive salts can fluorinate less nucleophilic silyl enol ethers, less powerful reagents are sufficient for electron-rich substrates. nih.gov this compound, despite its lower reactivity, would be expected to effectively fluorinate reactive silyl enol ethers. The reaction provides a direct and facile method for synthesizing α-fluoroketones and esters, which are important building blocks in medicinal chemistry. juniperpublishers.com

Illustrative Reactions with Silyl Enol Ethers

This table demonstrates the typical fluorination of silyl enol ethers using N-fluoropyridinium reagents.

| Substrate Type | Representative Substrate | Product Type |

| Ketone Silyl Enol Ether | 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone |

| Ester Silyl Ketene Acetal | Methyl (1-(trimethylsilyloxy)vinyl)acetate | Methyl 2-fluoroacetate |

| Lactone Silyl Ether | Silyl ether of γ-butyrolactone | α-Fluoro-γ-butyrolactone |

Oxidation/Fluorination of Heteroatom-Containing Substrates (e.g., Sulfides)

N-fluoropyridinium salts react with heteroatom-containing substrates, most notably sulfides. Depending on the substrate structure and the specific reagent used, the reaction can lead to either fluorination at the α-carbon or oxidation at the sulfur atom. For sulfides bearing an α-hydrogen, α-fluoro sulfides can be obtained. researchgate.net

Weaker N-fluoropyridinium reagents are often preferred for the α-fluorination of sulfides, as more powerful reagents can lead to complex side reactions. researchgate.net This suggests that a less reactive agent like this compound could be well-suited for this transformation, minimizing undesired oxidation or decomposition pathways. nih.gov The reaction provides a valuable route to α-fluorosulfides, which are useful intermediates in synthesis.

Illustrative Reactions with Sulfides

This table shows the typical outcomes of reacting sulfides with N-fluoropyridinium salts.

| Substrate | Reagent Power | Predominant Product |

| Thioanisole | Low | α-Fluoromethyl phenyl sulfide |

| Thioanisole | High | Phenyl methyl sulfoxide (B87167) / Decomposition |

| Dibenzyl sulfide | Low | α-Fluorodibenzyl sulfide |

Integration into Multi-Component and Cascade Reactions

The ability of N-fluoropyridinium salts to chemoselectively introduce fluorine under mild conditions makes them attractive for use in complex reaction sequences, including multi-component and cascade reactions. A cascade reaction involves multiple bond-forming events occurring in a single operation without isolating intermediates. The introduction of a fluorine atom can trigger subsequent transformations or be part of a sequence to rapidly build molecular complexity.

For instance, a fluorination event could be followed by an intramolecular cyclization. While specific examples employing this compound in cascade reactions are not prominent in the literature, the general reactivity of 2-fluoropyridines (the byproduct of fluorination) can be harnessed. For example, 2-fluoropyridine (B1216828) derivatives can participate in subsequent Pummerer-type reactions or nucleophilic aromatic substitution cascades.

Utility in Late-Stage Functionalization for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into a complex molecule, such as a drug candidate, at a late step in its synthesis. worktribe.com This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and optimize drug properties without needing to restart the synthesis from the beginning. worktribe.com

Electrophilic fluorination using reagents like N-fluoropyridinium salts is a key LSF technique. Introducing a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the newly installed fluorine atom on an aromatic or heteroaromatic ring can serve as a handle for further diversification through reactions like nucleophilic aromatic substitution (SNAr). Although direct C-H fluorination of complex molecules is often challenging, the use of directing groups in combination with palladium catalysis and N-F reagents has enabled site-selective fluorination, showcasing the potential of this strategy in modifying complex molecular architectures. orgsyn.org

Emerging Research Frontiers and Future Prospects

Design and Synthesis of Advanced Analogues for Enhanced Performance

The development of new fluorinating agents is crucial for advancing organofluorine chemistry. nih.gov The performance of N-fluoro-2-chloropyridinium-6-sulfonate can be fine-tuned through the design and synthesis of advanced analogues. Research in this area focuses on modifying the pyridinium (B92312) ring to enhance properties such as reactivity, selectivity, and solubility. For instance, the introduction of various electron-withdrawing or -donating substituents on the pyridine (B92270) ring can modulate the fluorinating power of the reagent. nih.gov A series of N-fluoropyridinium-2-sulfonates have been synthesized with different substituents to study this effect. nih.gov The reactivity of these zwitterionic N-fluoropyridinium salts was found to be consistent with the pKa values of the corresponding pyridines. nih.gov

The synthesis of these analogues often involves the direct fluorination of the corresponding pyridinium-2-sulfonates with elemental fluorine. nih.gov For example, a range of substituted N-fluoropyridinium-2-sulfonates were prepared in high yields by reacting the pyridinium-2-sulfonates with a 10% F2/N2 gas mixture. nih.gov This approach allows for the systematic evaluation of how different substituents impact the reagent's performance in fluorination reactions.

Table 1: Influence of Substituents on the Fluorinating Power of N-fluoropyridinium-2-sulfonate Analogues

| Substituent Position | Electron-donating/withdrawing | Effect on Reactivity |

|---|---|---|

| 4 | Electron-donating (e.g., alkyl) | Decreased reactivity |

| 4 | Electron-withdrawing (e.g., CF3) | Increased reactivity |

| 3, 5 | Halogens (e.g., Cl, Br) | Increased reactivity |

Exploration of Asymmetric Fluorination Methodologies with Chiral N-F Reagents

A significant challenge in organofluorine chemistry is the stereoselective construction of carbon-fluorine bonds. nih.gov The development of chiral N-F reagents for asymmetric fluorination is a major focus of contemporary research. While this compound is achiral, its core structure can be modified to create chiral analogues. This can be achieved by incorporating chiral auxiliaries into the pyridinium framework.

The pioneering work in this area involved the use of chiral N-F reagents derived from camphor (B46023) sultams and cinchona alkaloids. nih.gov These early examples demonstrated the feasibility of enantioselective fluorination. nih.govnih.gov More recent strategies involve the design of chiral N-F reagents that can deliver a fluorine atom to a prochiral substrate with high enantioselectivity. researchgate.net The development of chiral N-fluorocinchona alkaloids, for instance, has proven to be a practical approach for preparing optically active fluorinated compounds. nih.gov These chiral reagents can be synthesized from readily available starting materials and have shown success in the enantioselective fluorination of various substrates, including β-keto esters and oxindoles. nih.govresearchgate.net

Future research in this domain will likely focus on developing catalytic asymmetric fluorination methods using chiral analogues of this compound, which would be a more atom-economical and sustainable approach. researchgate.net

Application of Computational Chemistry and Quantum Mechanical Calculations to Reaction Mechanism Prediction and Optimization

Computational chemistry and quantum mechanical calculations have become indispensable tools for understanding and predicting the reactivity of chemical compounds. nih.govresearchgate.net In the context of this compound, these methods can provide deep insights into its reaction mechanisms, guiding the optimization of existing reactions and the discovery of new ones.

Density Functional Theory (DFT) calculations are particularly useful for studying the transition states of fluorination reactions, helping to elucidate the factors that control regioselectivity and stereoselectivity. nih.govrsc.org For example, computational studies can be employed to compare the energy barriers of different reaction pathways, such as concerted versus stepwise mechanisms. nih.gov The mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org

Quantum chemical calculations can also be used to predict the reactivity of different N-F reagents. chemrxiv.orgarxiv.org By calculating properties such as the N-F bond dissociation energy and the electrophilicity of the fluorine atom, researchers can create a quantitative reactivity scale for various fluorinating agents. rsc.org This predictive capability can accelerate the discovery of new reagents with tailored reactivity profiles.

Development of Novel Reaction Manifolds Beyond Traditional Fluorination

While this compound is primarily known as an electrophilic fluorinating agent, its reactivity profile is not limited to fluorine transfer. The pyridinium salt scaffold can participate in a variety of other transformations, opening up new avenues for synthetic chemistry.

Recent studies have shown that pyridinium salts can exhibit divergent reactivity depending on the reaction conditions. rsc.orgnih.gov For example, the combination of pyridinium salts and sulfinates can lead to either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines by controlling one- versus two-electron reaction pathways. rsc.orgnih.gov This dual reactivity can be triggered by photochemical activation, where an electron donor-acceptor (EDA) complex is formed, leading to radical-mediated transformations. nih.gov

The exploration of such novel reaction manifolds for this compound and its analogues could lead to the development of new synthetic methods for constructing complex molecules. For instance, the pyridyl and sulfonyl moieties could be incorporated into organic molecules in a single step, providing access to a diverse range of functionalized compounds. nih.gov

Towards Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic methods. tandfonline.com The development of sustainable and environmentally benign protocols for fluorination is a key research objective. numberanalytics.comnumberanalytics.com This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

One approach to greener fluorination is the use of catalytic methods, which reduce the amount of reagent required. acsgcipr.org Another strategy is to develop fluorinating agents that are derived from more sustainable sources. All fluorine reagents are ultimately derived from fluorspar (CaF2), which is a finite resource. acsgcipr.org

In the context of this compound, research into sustainable protocols could focus on several areas:

Catalytic Fluorination: Developing catalytic systems that can use this compound more efficiently.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions.

Atom Economy: Designing reactions that incorporate a larger portion of the reagent into the final product.

Recent breakthroughs in green fluorination include the development of novel quaternary ammonium-based fluorinating reagents from common fluoride (B91410) salts, which offer improved solubility and reduced hygroscopicity. scienmag.com

Mechanistic Insights into Underexplored Reactivity Profiles of the Compound

A deeper understanding of the reaction mechanisms of this compound is essential for unlocking its full synthetic potential. While its role as an electrophilic fluorinating agent is well-established, there may be other, less-explored reactivity profiles.

For instance, the interaction of the sulfonate group with substrates or catalysts could play a significant role in directing the outcome of reactions. In the fluorination of phenol (B47542) with zwitterionic N-fluoropyridinium salts, a high ortho-selectivity was observed, which was attributed to a hydrogen-bonding interaction between the sulfonate anion and the phenol hydroxy group in the transition state. nih.gov

Furthermore, the potential for this compound to act as an oxidant in certain reactions is an area that warrants further investigation. N-F reagents are known to be strong oxidizing agents, and this property could be harnessed for novel synthetic transformations. researchgate.net

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to provide a comprehensive picture of the reactivity of this versatile compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

| N-fluoropyridinium triflate |

| N-fluorocinchona alkaloids |

| N-fluoro-2,6-dichloropyridinium tetrafluoroborate (B81430) |

| N-fluoro-o-benzenedisulfonimide (NFOBS) |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA) |

| N-fluorocamphorsultam |

| Potassium fluoride |

| Tetrabutylammonium bromide |

| Hexafluoroisopropanol |

| Nitrogen trifluoride |

| 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate |

| 2,6-dichloro-N-fluoropyridinium triflate |

| 2,6-dichloro-N-fluoropyridinium tetrafluoroborate |

| N-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide |

| 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh) |

| 1-fluoro-2-pyridone |

| Triflic acid |

| Anisole |

| Phenol |

| 2-oxindoles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-fluoro-2-chloropyridinium-6-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves fluorination and sulfonation of pyridine derivatives. Key variables include temperature (e.g., 4–60°C), solvent polarity (e.g., acetonitrile vs. dichloromethane), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor® derivatives). Yield optimization requires monitoring via HPLC or LC-MS to track intermediate formation and byproducts . Purity can be enhanced using recrystallization in aprotic solvents, as noted in protocols for analogous sulfonate compounds .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying fluorination and chlorination sites. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment via ion chromatography (IC) is recommended due to the compound’s sulfonate group, which can form ionic impurities . Differential scanning calorimetry (DSC) may further assess thermal stability during storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal and hydrolytic stability of this compound under varying solvent conditions?

- Methodological Answer: Accelerated stability studies should employ controlled environments (e.g., 40°C/75% RH for thermal-humidity stress) with solvents of varying polarity (water, DMSO, THF). Hydrolysis kinetics can be tracked via time-resolved ¹⁹F NMR to monitor fluorine loss. For reproducibility, use standardized buffers (pH 1–13) and compare degradation products against reference spectra . Include negative controls (e.g., inert atmospheres) to isolate oxidation effects .

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound across different studies?

- Methodological Answer: Systematic meta-analysis of reaction conditions (e.g., solvent, catalyst, substrate scope) is essential. Reproduce conflicting experiments under identical parameters, prioritizing peer-reviewed protocols. Use multivariate analysis to identify confounding variables (e.g., trace moisture in solvents). Cross-validate results with computational models (DFT) to predict reactivity trends . Transparent reporting of raw data and error margins is critical, as highlighted in fluoride research quality frameworks .

Q. How should kinetic studies be structured to evaluate fluorination efficiency using this compound in diverse substrates?

- Methodological Answer: Design substrate-screening panels with electronic and steric diversity (e.g., aryl vs. alkyl substrates). Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates in real-time. Compare activation energies (Arrhenius plots) across substrates to identify mechanistic pathways (e.g., SN2 vs. radical mechanisms). Include competitive experiments with isotopic labeling (e.g., ¹⁸F tracers) to quantify selectivity . For reproducibility, adhere to IUPAC guidelines for kinetic data reporting, including temperature control (±0.1°C) and solvent degassing .

Key Considerations for Experimental Design

- Data Reproducibility : Document reagent sources (e.g., anhydrous solvent batches) and equipment calibration details (e.g., NMR shim settings) .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Safety Protocols : Follow hazard guidelines for fluorinated compounds, including fume hood use and waste neutralization (e.g., calcium hydroxide treatment for acidic byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.